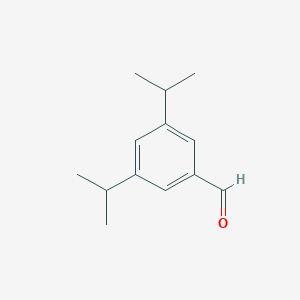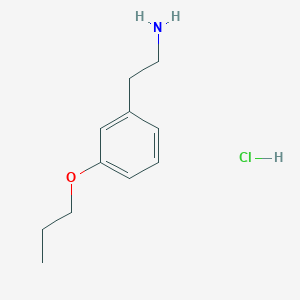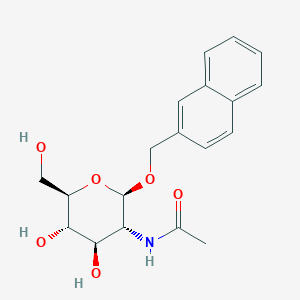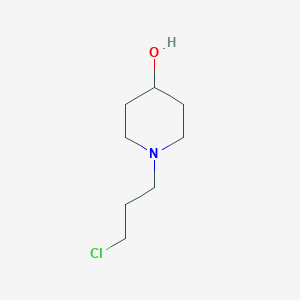
3,5-Diisopropylbenzaldehyde
描述
3,5-Diisopropylbenzaldehyde is a chemical compound with the molecular formula C13H18O . It is used as a laboratory chemical and in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of 3,5-Diisopropylbenzaldehyde consists of a benzene ring with an aldehyde group (-CHO) and two isopropyl groups (-(CH3)2CH) attached to it . The exact spatial arrangement of these groups can be determined using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
As a benzaldehyde derivative, 3,5-Diisopropylbenzaldehyde can undergo a variety of chemical reactions. For example, the aldehyde group can be reduced to an alcohol, or it can react with a primary amine to form an imine. The aromatic ring can also participate in electrophilic aromatic substitution reactions .科学研究应用
Chemisorption and Physisorption Abilities
A study by Havelková et al. (2019) examined the chain-growth homopolymerization of 3,5-diethynylbenzaldehyde, yielding a polymer with high content of carbaldehyde groups. This material demonstrated selective and reversible chemisorption of alcohols and primary amines through binding these solutes in forms like acetal and Schiff base segments. It also effectively adsorbed substances like ibuprofen and CO2 gas, and catalyzed aldol condensation reactions (Havelková et al., 2019).
Molecular Structure and Spectroscopy Studies
Mary and James (2020) explored the molecular structure, spectroscopic properties (FT-IR, FT-Raman, UV-Visible, NMR), and molecular docking of 3,5-di-tert-butyl-2-hydroxybenzaldehyde. Their study involved quantum chemical computations and demonstrated the molecule's antiviral activity against influenza types A, B, C, and D, showing its potential in therapeutic applications (Mary & James, 2020).
Synthesis and Characterization Studies
Luderer, Reinke, and Oehme (1996) detailed the synthesis and conversion of various derivatives related to triisopropylbenzaldehyde, elucidating the chemical pathways and characterizing the resulting compounds. Their research provided insights into the chemical behavior and potential applications of these compounds in various fields (Luderer et al., 1996).
Catalysis and Reaction Mechanisms
Dell’Acqua et al. (2014) reported on the synthesis of 3-substituted-1-alkoxyisochromenes from 2-alkynylbenzaldehydes, catalyzed by a silver(I) complex. This study highlighted the regioselectivity and efficiency of the reaction, contributing to the understanding of catalytic processes involving benzaldehyde derivatives (Dell’Acqua et al., 2014).
Metal Complex Synthesis and Biological Properties
Sumrra et al. (2018) synthesized a Schiff base compound from 2-hydroxybenzaldehyde and 3,5-diamino-1,2,4-triazole, and then coordinated it with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II). This research provided insights into the antioxidant, enzyme inhibition, and antimicrobial properties of these metal complexes, demonstrating the potential of benzaldehyde derivatives in medicinal chemistry (Sumrra et al., 2018).
Synthesis and Electrochemical Studies
Asao, Iso, and S. Yudha S. (2006) developed an environmentally friendly synthetic method for 1,2-dihydroisoquinoline frameworks using ortho-alkynylbenzaldehydes. Their work highlighted the potential of benzaldehyde derivatives in green chemistry and sustainable synthesis approaches (Asao et al., 2006).
属性
IUPAC Name |
3,5-di(propan-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)12-5-11(8-14)6-13(7-12)10(3)4/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMQVUTUFMMHIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)C=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613264 | |
| Record name | 3,5-Di(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diisopropylbenzaldehyde | |
CAS RN |
112538-48-4 | |
| Record name | 3,5-Di(propan-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90613264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloro-4-methylbenzo[b]thiophene](/img/structure/B171711.png)




![(3aR,4R,5R,6aS)-4-((E)-4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B171721.png)

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)





